molecular formula C37H31N3O3 B11065421 N,N'-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide

N,N'-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide

Cat. No.: B11065421
M. Wt: 565.7 g/mol
InChI Key: ZAROWKWMNBXWRB-UHFFFAOYSA-N
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Description

N,N’-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide is a complex organic compound with an intriguing structure. Let’s break it down:

  • N,N’-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]: : This part of the name describes the core structure. It consists of a phenylene ring (a six-membered aromatic ring) with a 2-oxopyrrolidin-1-YL substituent at the 4-position and a methyl group at the 6-position.

  • Dibiphenyl-2-carboxamide: : This portion indicates that two biphenyl groups are attached to the central phenylene ring, forming a symmetrical structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes can lead to the formation of this compound. Here are a couple of approaches:

Industrial Production:: While industrial-scale production methods may not be widely documented, laboratory-scale syntheses provide a foundation for further exploration.

Chemical Reactions Analysis

This compound likely undergoes various reactions due to its functional groups. Some common reactions include:

    Oxidation: Oxidative processes may modify the carbonyl group or other functional groups.

    Reduction: Reduction reactions could reduce the carbonyl group or other substituents.

    Substitution: Substituting functional groups (e.g., halogens, alkyl groups) can alter its properties.

Common reagents and conditions depend on the specific reaction type. Major products formed would vary accordingly.

Scientific Research Applications

Chemistry::

Biology and Medicine:: Industry::

    Materials Science: Assess its use in materials, such as polymers or liquid crystals.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, exploring related pyrrolidine derivatives and comparing their properties would highlight its uniqueness.

Properties

Molecular Formula

C37H31N3O3

Molecular Weight

565.7 g/mol

IUPAC Name

N-[2-methyl-4-(2-oxopyrrolidin-1-yl)-5-[(2-phenylbenzoyl)amino]phenyl]-2-phenylbenzamide

InChI

InChI=1S/C37H31N3O3/c1-25-23-34(40-22-12-21-35(40)41)33(39-37(43)31-20-11-9-18-29(31)27-15-6-3-7-16-27)24-32(25)38-36(42)30-19-10-8-17-28(30)26-13-4-2-5-14-26/h2-11,13-20,23-24H,12,21-22H2,1H3,(H,38,42)(H,39,43)

InChI Key

ZAROWKWMNBXWRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5)N6CCCC6=O

Origin of Product

United States

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